4-(5-甲氧基-1H-苯并咪唑-2-基)丁酸

描述

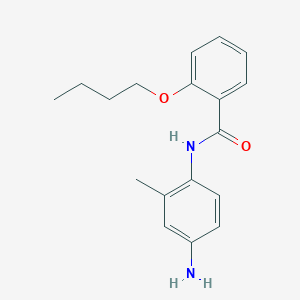

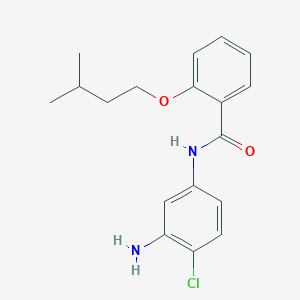

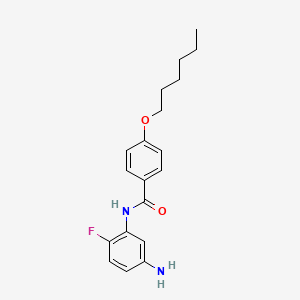

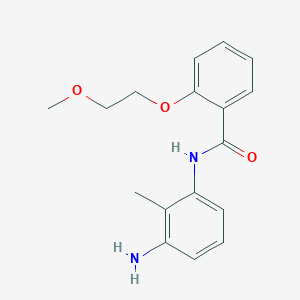

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative. It is a biochemical used for proteomics research . The molecular formula is C12H14N2O3 and the molecular weight is 234.25 g/mol .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is based on the benzimidazole core, with a methoxy group attached at the 5-position and a butanoic acid group attached at the 2-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid include its molecular formula (C12H14N2O3) and molecular weight (234.25 g/mol) .科学研究应用

Proteomics Research

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound’s molecular characteristics, such as its molecular weight of 234.25 g/mol and formula C12H14N2O3 , make it suitable for biochemical assays that help in understanding protein interactions and signaling pathways involved in various diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its pharmacophore properties. Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. Benzimidazole derivatives, like this compound, have shown potent in vitro antimicrobial activity against a range of pathogens, indicating its potential as a lead compound in drug design and synthesis .

Agriculture

The benzimidazole core of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is significant in the development of fungicides. These compounds play a crucial role in protecting crops from fungal diseases, which can devastate agricultural yield. Research into benzimidazole fungicides continues to be a vital area of study to ensure food security and sustainable agricultural practices .

Material Science

In material science, this compound’s structural motif is valuable for creating novel materials with specific properties. Benzimidazole derivatives are known for their thermal stability and electronic properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Environmental Science

Environmental science benefits from the study of benzimidazole derivatives in the context of environmental remediation. These compounds can be part of the synthesis of sensors and absorbents that detect or remove harmful pollutants from the environment. Their chemical properties allow for the creation of sensitive and selective detection methods for various environmental contaminants .

Biochemistry

In biochemistry, 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is used in the study of enzyme mechanisms and metabolic pathways. Its role in the inhibition or activation of certain enzymes can provide insights into the biochemical processes of cells, which is fundamental for understanding cellular functions and developing therapeutic strategies .

Pharmacology

Pharmacologically, benzimidazole compounds are investigated for their therapeutic potential. They have been found to exhibit significant antibacterial and antifungal activities, which could lead to the development of new classes of antibiotics and antifungals to combat resistant strains of bacteria and fungi .

作用机制

Target of Action

Benzimidazole derivatives have been known to exhibit potent antibacterial activities , suggesting that this compound may also target bacterial cells.

Mode of Action

Benzimidazole compounds are known to interact with their targets through various mechanisms, including disruption of bacterial cell wall synthesis .

Result of Action

Benzimidazole derivatives have been reported to exhibit antibacterial activities , suggesting that this compound may also have similar effects.

属性

IUPAC Name |

4-(6-methoxy-1H-benzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARADTVSJJIALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)